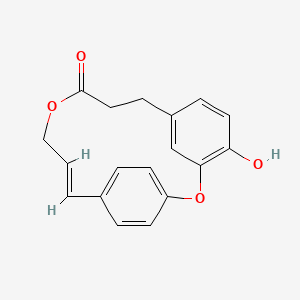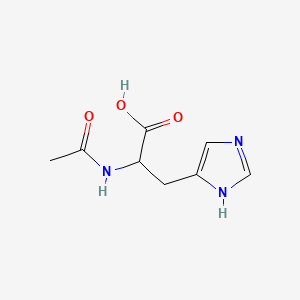
Ceramides
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid joined by an amide bond. They are found in high concentrations within the cell membrane of eukaryotic cells, as they are component lipids that make up sphingomyelin, one of the major lipids in the lipid bilayer . This compound play a crucial role in maintaining the skin’s natural barrier and preventing moisture loss . They are also involved in various cellular signaling pathways, regulating differentiation, proliferation, and programmed cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ceramides can be synthesized through several chemical reactions. The de novo synthesis of ceramide begins with the condensation of palmitate and serine to form 3-keto-dihydrosphingosine. This reaction is catalyzed by the enzyme serine palmitoyl transferase and is the rate-limiting step of the pathway. In turn, 3-keto-dihydrosphingosine is reduced to dihydrosphingosine, which is then followed by acylation by the enzyme (dihydro)ceramide synthase to produce dihydroceramide. The final reaction to produce ceramide is catalyzed by dihydroceramide desaturase .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as plants or yeast. Traditional extraction methods include maceration, reflux, and Soxhlet extraction. Green technologies such as ultrasound-assisted, microwave-assisted, and supercritical fluid extraction are also used to improve efficiency and reduce solvent consumption . Purification is typically achieved through chromatography, using solvent systems like chloroform–methanol and n-hexane–ethyl acetate .
Análisis De Reacciones Químicas
Types of Reactions
Ceramides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying this compound for different applications.
Common Reagents and Conditions
Common reagents used in ceramide reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions .
Major Products
The major products formed from these reactions include modified this compound with different functional groups, which can be used in various applications such as cosmetics and pharmaceuticals .
Aplicaciones Científicas De Investigación
Ceramides have a wide range of scientific research applications:
Mecanismo De Acción
Ceramides exert their effects by participating in various cellular signaling pathways. They are involved in the regulation of cell differentiation, proliferation, and apoptosis. This compound can activate protein phosphatases, protein kinase C zeta, and cathepsin D, which are involved in these processes . In the skin, this compound help maintain the barrier function by preventing transepidermal water loss .
Comparación Con Compuestos Similares
Ceramides are part of the sphingolipid family, which includes other compounds such as sphingosine, sphingomyelin, and glycosphingolipids . Compared to these compounds, this compound are unique in their ability to form a barrier in the skin and regulate cellular processes. Sphingosine and sphingomyelin also play roles in cell signaling but do not have the same barrier-forming properties as this compound .
Similar Compounds
Sphingosine: A precursor to this compound, involved in cell signaling.
Sphingomyelin: A component of cell membranes, involved in signal transduction.
Glycosphingolipids: Involved in cell recognition and signaling.
Propiedades
Número CAS |
104404-17-1 |
|---|---|
Fórmula molecular |
C42H83NO4 |
Peso molecular |
666 |
Apariencia |
Unit:25 mgSolvent:nonePurity:98+%Physical solid |
Sinónimos |
Ceramides with hydroxy and non-hydroxy acyl groups |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)



